molecular formula C9H11N5OS2 B10941296 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-4-carboxamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B10941296
M. Wt: 269.4 g/mol
InChI Key: ZXUNTPHJVMDOPR-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that contains both thiadiazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine under appropriate conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiadiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole and pyrazole rings can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-4-carboxamide is unique due to the presence of both thiadiazole and pyrazole rings, which confer distinct biological activities and chemical reactivity. This combination of rings is not commonly found in other compounds, making it a valuable scaffold for the development of new drugs and materials .

Properties

Molecular Formula

C9H11N5OS2

Molecular Weight

269.4 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C9H11N5OS2/c1-3-16-9-13-12-8(17-9)11-7(15)6-4-10-14(2)5-6/h4-5H,3H2,1-2H3,(H,11,12,15)

InChI Key

ZXUNTPHJVMDOPR-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CN(N=C2)C

Origin of Product

United States

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